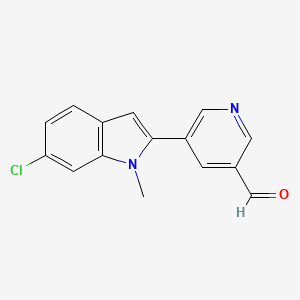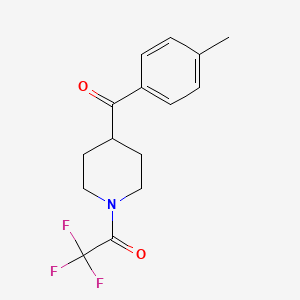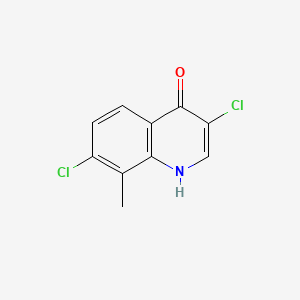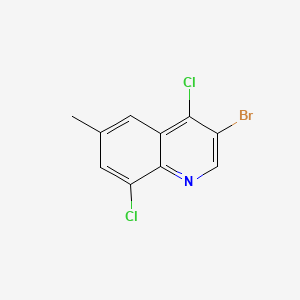
5-(6-Chlor-1-methyl-1H-indol-2-yl)nicotinaldehyd
Übersicht
Beschreibung
5-(6-Chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde (5-CMI) is a synthetic compound that has been used in scientific research applications for a variety of purposes. 5-CMI is a derivative of nicotinic acid and is a member of the indole family of compounds. 5-CMI has been studied for its potential pharmacological effects and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate wurden als biologisch aktive Verbindungen identifiziert, die zur Behandlung von Krebszellen eingesetzt werden können {svg_1}. Sie weisen verschiedene biologisch wichtige Eigenschaften auf und haben in den letzten Jahren zunehmend Aufmerksamkeit erlangt {svg_2}.
Antimikrobielle Anwendungen
Indolderivate haben ein Potenzial im Kampf gegen Mikroben gezeigt {svg_3}. Dies macht sie zu einem vielversprechenden Forschungsfeld für die Entwicklung neuer antimikrobieller Medikamente {svg_4}.
Behandlung verschiedener Störungen
Indolderivate wurden zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt {svg_5}. Diese breite Anwendung macht sie zu einem vielseitigen Werkzeug in der medizinischen Forschung {svg_6}.
Antiviren-Anwendungen
Indolderivate haben antivirale Eigenschaften gezeigt {svg_7}. Beispielsweise haben bestimmte Derivate eine inhibitorische Aktivität gegen Influenza A gezeigt {svg_8}.
Entzündungshemmende Anwendungen
Indolderivate haben sich als potenzielle entzündungshemmende Mittel erwiesen {svg_9}. Dies macht sie nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind {svg_10}.
Antidiabetische Anwendungen
Indolderivate wurden als antidiabetisch wirksam befunden {svg_11}. Dies macht sie zu einem vielversprechenden Forschungsfeld für die Entwicklung neuer Behandlungen für Diabetes {svg_12}.
Antimalaria-Anwendungen
Indolderivate haben sich als potenzielle Antimalaria-Mittel erwiesen {svg_13}. Dies macht sie zu einem wertvollen Werkzeug im Kampf gegen Malaria {svg_14}.
Anticholinesterase-Aktivitäten
Indolderivate haben Anticholinesterase-Aktivitäten gezeigt {svg_15}. Dies macht sie zu einem potenziellen Forschungsfeld für die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit {svg_16}.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to have a broad spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally known that factors such as temperature, light, and ph can influence the stability and efficacy of many compounds .
Eigenschaften
IUPAC Name |
5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFOXHUSCTJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670454 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-93-6 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)

![2-[5-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydroindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(4-s](/img/no-structure.png)

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598685.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)



![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)
